

Spectroscopic Profile of 2,3,5-Trimethylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3,5-Trimethylphenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,5-Trimethylphenol**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

2,3,5-Trimethylphenol, also known as isopsuedocumenol, is an aromatic organic compound with the chemical formula $C_9H_{12}O$.^{[1][2][3][4][5]} Its structure consists of a benzene ring substituted with a hydroxyl group and three methyl groups at positions 2, 3, and 5.

Molecular Weight: 136.19 g/mol ^{[1][2][3][4][6][7]}

Spectroscopic Data

The following sections present the key spectroscopic data for **2,3,5-Trimethylphenol**, organized for clarity and easy reference.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3,5-Trimethylphenol** reveals characteristic absorption bands corresponding to its functional groups. The broad O-H stretch is indicative of the phenolic hydroxyl group and is influenced by hydrogen bonding.^{[8][9]} Aromatic C-H and C=C stretching vibrations are also prominent.^[8]

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3550 - 3230	O-H stretch (hydrogen-bonded)	Broad, Strong
~3000 - 3100	Aromatic C-H stretch	Sharp
~1600 - 1440	Aromatic C=C ring stretch	Strong
~1410 - 1310 & 1230 - 1140	C-O stretch	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of **2,3,5-Trimethylphenol** shows distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts of aromatic protons typically appear in the range of 6.5-8.0 ppm.[\[10\]](#)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.5 - 7.0	Singlet	2H	Aromatic C-H
~4.5 - 5.5	Singlet	1H	O-H
~2.1 - 2.3	Singlet	9H	-CH ₃

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 120-150 ppm region.[\[10\]](#)

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C-OH
~135 - 140	Aromatic C-CH ₃
~120 - 130	Aromatic C-H
~15 - 25	-CH ₃

Mass Spectrometry (MS)

Mass spectrometry of **2,3,5-Trimethylphenol** provides information about its molecular weight and fragmentation pattern. The molecular ion peak $[M]^+$ is expected at an m/z of 136.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Assignment
136	High	Molecular Ion $[M]^+$
121	High	$[M - CH_3]^+$
93	Moderate	$[M - C_3H_7]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid **2,3,5-Trimethylphenol** is finely ground with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform) and analyzed in a liquid cell, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[\[11\]](#)
- **Instrumentation:** An FTIR spectrometer is used for analysis.

- **Data Acquisition:** A background spectrum of the KBr pellet or solvent is first recorded. The sample is then placed in the beam path, and the spectrum is recorded over the range of 4000-400 cm^{-1} .
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2,3,5-Trimethylphenol** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.^[6] A small amount of tetramethylsilane (TMS) is added as an internal standard.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Data Acquisition:** The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

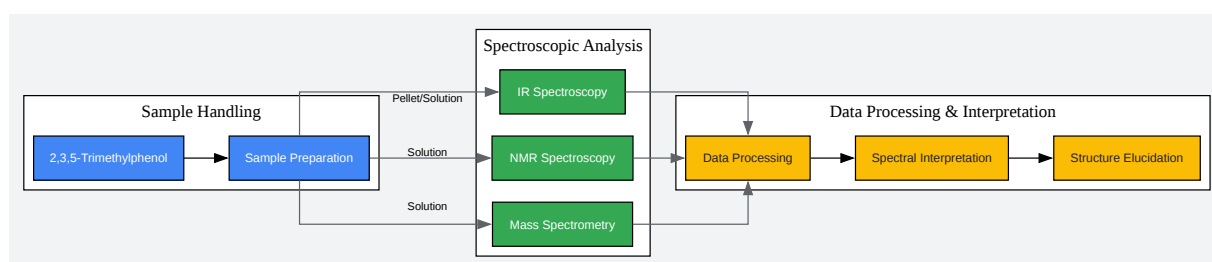
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **2,3,5-Trimethylphenol** is prepared in a volatile organic solvent such as methanol or acetonitrile.^[12] The typical concentration is around 1 mg/mL, which is further diluted to the microgram or nanogram per milliliter range.^[12]
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.^{[13][14]}
- **Data Acquisition:** The sample solution is introduced into the ion source. For EI, the sample is vaporized and bombarded with a beam of electrons.^[15] For ESI, the solution is sprayed through a charged capillary. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

- **Data Processing:** The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3,5-Trimethylphenol**.



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Caption: General workflow for spectroscopic analysis.

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